2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazoles, including 2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol, can be achieved through various methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of isoxazoles often employs metal-catalyzed reactions, such as those using Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reactions . there is a growing interest in developing metal-free synthetic routes due to the high costs, toxicity, and environmental impact associated with metal catalysts .
Chemical Reactions Analysis
Types of Reactions
2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or other oxidized derivatives.
Reduction: Reduction of the isoxazole ring to form different reduced products.
Substitution: Substitution reactions at the isoxazole ring or the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite or isoamyl nitrite for oxidation, and reducing agents like sodium borohydride for reduction . Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can yield oximes, while reduction can produce various reduced isoxazole derivatives .
Scientific Research Applications
2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with biological targets, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol include other isoxazole derivatives, such as:
- 3,5-Disubstituted isoxazoles
- 2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol |
InChI |
InChI=1S/C7H11NO3/c1-7(2,10)6-3-5(4-9)8-11-6/h3,9-10H,4H2,1-2H3 |
InChI Key |
QZAMFJOWYBXFKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NO1)CO)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.